Enantiomeric Identity: (S)-Configuration Versus (R)-Enantiomer and Racemate
The target compound is supplied as the defined (S)-enantiomer (5S configuration per IUPAC designation) . While quantitative enantiomeric excess data are not published for this specific compound, the (S)-enantiomer of the TDIQ scaffold class is established as the eutomer for α2-adrenergic receptor binding: TDIQ displays Ki values of 75 nM (α2A), 95 nM (α2B), and 65 nM (α2C) [1]. In the broader benzylisoquinoline alkaloid family, stereochemistry at the C-1/C-5 position is a critical determinant of receptor recognition; for example, (S)-reticuline acts as a dopamine receptor antagonist, whereas its (R)-enantiomer displays distinct pharmacological properties [2]. Procurement of the undefined racemate or the (R)-enantiomer would introduce a confound that could abrogate or invert target engagement.
| Evidence Dimension | Stereochemical identity and enantiomeric purity specification |
|---|---|
| Target Compound Data | (S)-enantiomer (5S configuration); CAS 19777-79-8; molecular formula C19H21NO4 |
| Comparator Or Baseline | (R)-enantiomer (not commercially identified as a single CAS entity); racemic mixture (unknown CAS) |
| Quantified Difference | Absolute configuration assigned as (S) at the 5-position; specific rotation data not publicly reported |
| Conditions | Chiral identity confirmed by stereospecific synthetic route or chiral chromatographic resolution; predicted pKa = 8.66 ± 0.40 |
Why This Matters
Stereochemistry at the C-5 position is a binary differentiation factor; procurement of the incorrect enantiomer yields a chemically distinct compound with potentially divergent (or null) biological activity.
- [1] Young, R. (2007). TDIQ (5,6,7,8–tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): Discovery, Pharmacological Effects, and Therapeutic Potential. CNS Drug Reviews, 13(4), 405–422. https://doi.org/10.1111/j.1527-3458.2007.00022.x View Source
- [2] Reticuline – Wikipedia. https://en.wikipedia.org/wiki/Reticuline View Source
